

2-Butanone molecular geometry and bonding characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Butanone

Cat. No.: B6335102

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Geometry and Bonding Characteristics of **2-Butanone**

Executive Summary

2-Butanone, also known as methyl ethyl ketone (MEK), is a four-carbon organic compound classified as a ketone.^[1] Its utility as an industrial solvent in the manufacturing of paints, glues, and coatings, and as a chemical intermediate, stems directly from its molecular structure and bonding.^{[1][2]} This technical guide provides a comprehensive analysis of the molecular geometry, conformational possibilities, and electronic bonding characteristics of **2-butanone**. It details the theoretical underpinnings of its structure, including VSEPR theory and orbital hybridization, and presents quantitative data from computational studies. Furthermore, this guide outlines the primary experimental protocols—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—used by researchers for its structural elucidation and confirmation. This document is intended for scientists and professionals in research and drug development who require a deep, functional understanding of this key organic molecule.

Introduction to 2-Butanone (MEK)

2-Butanone (IUPAC name: Butan-2-one) is a colorless, volatile liquid with a characteristic sharp, sweet odor.^[2] It is a polar aprotic solvent, a property conferred by its constituent carbonyl functional group.^[2] Produced in large quantities, MEK is widely used as a solvent due to its ability to dissolve many substances and evaporate quickly.^[2] Its molecular formula is

$\text{C}_4\text{H}_8\text{O}$, and its structure consists of a four-carbon chain with a carbonyl group located on the second carbon atom.[1]

Table 1: Key Physicochemical Properties of **2-Butanone**

Property	Value	Source
Molecular Weight	72.11 g/mol	[3]
Boiling Point	79.6 - 80 °C	[2][3]
Melting Point	-87 °C	[2][3]
Density	0.805 g/mL at 25 °C	[2][3]
Dipole Moment	~2.78 D	[4]
Water Solubility	290 g/L at 20 °C	[3]
Vapor Pressure	71 mm Hg at 20 °C	[3]

Molecular Geometry

The three-dimensional arrangement of atoms in **2-butanone** is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and the presence of multiple rotational axes (single bonds).

VSEPR Theory Analysis

The geometry around each central atom can be predicted by minimizing electron pair repulsion:

- C1 (Methyl Carbon, $-\text{CH}_3$): This carbon is bonded to three hydrogen atoms and one carbon atom. With four single bonds, it has four regions of electron density, resulting in a tetrahedral geometry with approximate H-C-H and H-C-C bond angles of 109.5°.
- C2 (Carbonyl Carbon, $>\text{C}=\text{O}$): This carbon is bonded to two other carbons (C1 and C3) and double-bonded to an oxygen atom. It has three regions of electron density (one double bond, two single bonds). This arrangement leads to a trigonal planar geometry around C2, with bond angles approximating 120°.

- C3 (Methylene Carbon, $-\text{CH}_2-$): Bonded to two carbon atoms (C2 and C4) and two hydrogen atoms, this carbon has four regions of electron density. Consequently, it exhibits a tetrahedral geometry.
- C4 (Terminal Methyl Carbon, $-\text{CH}_3$): Similar to C1, this carbon is bonded to one carbon and three hydrogens, resulting in a tetrahedral geometry.

Conformational Analysis

Rotation around the C2-C3 single bond allows **2-butanone** to exist in multiple conformations. Computational studies, including ab initio and DFT calculations, have explored its potential energy surface and identified stable conformers.^{[4][5]} The two primary conformers are:

- Trans (or anti-periplanar): The two methyl groups (C1 and C4) are oriented trans to each other about the central C2-C3 bond. This is the most stable, lowest-energy conformer.^[6]
- Gauche (or syn-clinal): The terminal methyl group is rotated relative to the other methyl group. This conformer is higher in energy than the trans form.^[6]

In the ground state (S_0), the trans conformer is significantly more abundant (~93%) than the gauche conformer.^[4]

Caption: Conformational isomers of **2-butanone** due to rotation around the C2-C3 bond.

Bond Parameters

The precise bond lengths and angles have been determined through a combination of spectroscopic techniques and computational chemistry.^[6] The following table presents optimized geometric parameters for the more stable trans conformer.

Table 2: Calculated Geometric Parameters for Trans-**2-Butanone**

Bond/Angle	Type	Value
$r(\text{C=O})$	Bond Length	~1.21 Å
$r(\text{C1-C2})$	Bond Length	~1.52 Å
$r(\text{C2-C3})$	Bond Length	~1.53 Å
$r(\text{C3-C4})$	Bond Length	~1.54 Å
$\angle(\text{C1-C2-C3})$	Bond Angle	~116°
$\angle(\text{O=C2-C1})$	Bond Angle	~122°
$\angle(\text{O=C2-C3})$	Bond Angle	~122°
$\angle(\text{C2-C3-C4})$	Bond Angle	~112°
$\tau(\text{C1-C2-C3-C4})$	Dihedral Angle	180° (by definition)

(Note: These are representative values from computational studies; experimental values may vary slightly.)

Bonding Characteristics

The chemical properties and reactivity of **2-butanone** are a direct consequence of its electronic structure, which is best described by orbital hybridization.

Hybridization and Orbital Overlap

- **sp³ Hybridization:** The methyl (C1, C4) and methylene (C3) carbons form four single bonds. To achieve this, one s orbital and three p orbitals on each carbon combine to form four equivalent sp³ hybrid orbitals, which arrange in a tetrahedral geometry. These orbitals overlap with the 1s orbitals of hydrogen or the hybrid orbitals of adjacent carbons to form strong sigma (σ) bonds.
- **sp² Hybridization:** The carbonyl carbon (C2) and the carbonyl oxygen are sp² hybridized. One s orbital and two p orbitals on each atom combine to form three sp² hybrid orbitals arranged in a trigonal plane.
 - The C2-C1, C2-C3, and C2-O σ bonds are formed by the overlap of these sp² orbitals.

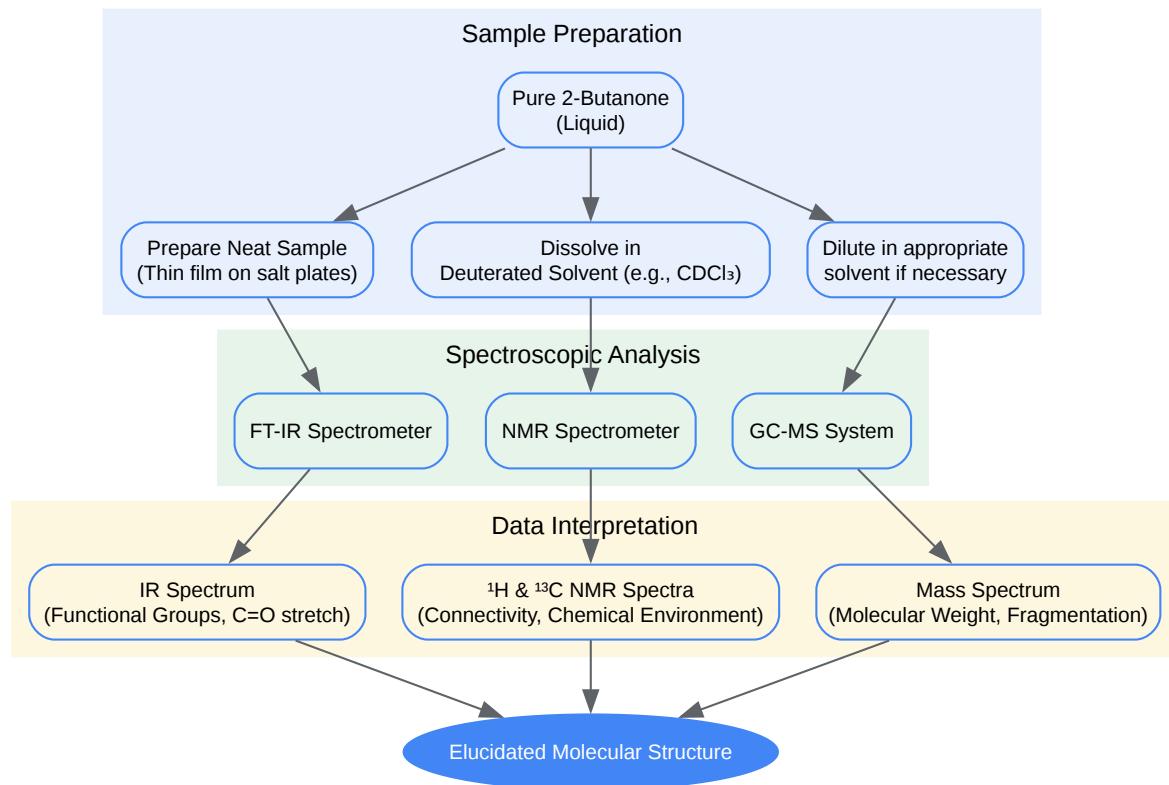
- The remaining unhybridized p orbital on C2 and the oxygen atom are parallel and overlap side-to-side to form a pi (π) bond. This C=O double bond consists of one σ bond and one π bond.

Caption: Sigma (σ) and Pi (π) Bonding Framework in **2-Butanone**.

The Carbonyl Group

The C=O group is the molecule's key functional group. Oxygen is more electronegative than carbon, causing a significant polarization of the C=O bond. This creates a partial negative charge (δ^-) on the oxygen and a partial positive charge (δ^+) on the carbon. This bond polarity is the primary reason for **2-butanone**'s substantial dipole moment (~2.78 D) and its reactivity towards nucleophiles at the carbonyl carbon.[4]

Intermolecular Forces


The polarity of **2-butanone** dictates the intermolecular forces between its molecules in the liquid state.

- Dipole-Dipole Interactions: These are the dominant intermolecular forces, arising from the attraction between the δ^+ carbon of one molecule and the δ^- oxygen of another.
- London Dispersion Forces: Present in all molecules, these temporary, induced dipoles contribute to the overall intermolecular attraction.

Notably, **2-butanone** cannot act as a hydrogen bond donor because it lacks a hydrogen atom bonded to a highly electronegative atom like oxygen. It can, however, act as a hydrogen bond acceptor via the lone pairs on its carbonyl oxygen.

Experimental Determination of Structure

The theoretical models of **2-butanone**'s structure are validated through various spectroscopic techniques. Each method provides unique and complementary information.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the structural elucidation of **2-butanone**.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The C=O bond in ketones has a strong, characteristic absorption band. For saturated aliphatic ketones like **2-butanone**, this peak appears prominently in the 1700-1725 cm^{-1} region.[1][7] The region from ~ 1500 to 400 cm^{-1} is known as the "fingerprint region" and contains a complex pattern of absorptions unique to the molecule's overall structure.[7]

Experimental Protocol: Acquiring an IR Spectrum of Neat **2-Butanone**

- Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination.[8]
- Sample Application: Using a Pasteur pipette, place one drop of pure **2-butanone** liquid onto the surface of one salt plate.[8]
- Assembly: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates.[9]
- Background Scan: Ensure the spectrometer's sample chamber is empty. Perform a background scan to record the spectrum of atmospheric H₂O and CO₂, which will be subtracted from the sample spectrum.[10]
- Data Acquisition: Place the assembled salt plates into the sample holder in the spectrometer. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.[10]
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms.

- ¹H NMR: The proton NMR spectrum of **2-butanone** will show three distinct signals corresponding to the three non-equivalent sets of protons: the methyl group next to the carbonyl (C1), the methylene group (C3), and the terminal methyl group (C4). Protons on carbons adjacent (alpha) to a carbonyl group typically appear in the 2.0-2.5 ppm range.[11]
- ¹³C NMR: The carbon NMR spectrum will show four signals. The carbonyl carbon is highly deshielded and appears far downfield, typically in the 190-215 ppm range, which is a definitive indicator of a ketone or aldehyde.[11]

Experimental Protocol: ¹H NMR Sample Preparation

- Sample Quantity: For a standard high-resolution NMR instrument, use approximately 5-25 mg of **2-butanone**.
- Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3) inside a small vial.[12][13] Deuterated solvents are used to avoid large interfering signals from the solvent itself.[13]
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]
- Final Volume: Ensure the final liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) for optimal magnetic field shimming.[12][13]
- Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that separates the components of a mixture (GC) and provides structural information based on mass-to-charge ratio (MS). For a pure sample of **2-butanone**, GC confirms its purity and retention time, while MS provides its molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[14]

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds (VOCs)

- Sample Preparation: Prepare a dilute solution of **2-butanone** in a suitable volatile solvent (e.g., methanol or hexane).
- GC Parameters (Typical):
 - Column: An Rxi-624Sil MS capillary column (or similar non-polar to mid-polar column) is suitable for VOC analysis.[15]
 - Carrier Gas: Use ultra-high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[15]
 - Oven Program: Start at a low temperature (e.g., 35-40°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) up to a final temperature of

~240°C.[15]

- Injection: Inject a small volume (e.g., 1 μ L) of the sample into the heated injection port.
- MS Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: Scan a mass range from m/z 35 to 350.
 - Source and Transfer Line Temperatures: Set to ~200°C and ~250°C, respectively.[15]
- Data Analysis: The molecular ion peak (M^+) in the mass spectrum will confirm the molecular weight (72.11 g/mol). The fragmentation pattern is compared against a library database (e.g., NIST) for positive identification.[16][17]

Conclusion

The molecular architecture of **2-butanone** is characterized by a blend of tetrahedral (sp^3) and trigonal planar (sp^2) geometries, leading to a stable, polar molecule with distinct conformational possibilities. Its key feature, the polarized carbonyl group, is a result of sp^2 hybridization and the electronegativity difference between carbon and oxygen. This structural and electronic framework dictates its physical properties, such as its high dipole moment and intermolecular forces, and its chemical reactivity. The robust and complementary techniques of IR, NMR, and MS provide a complete experimental picture, confirming the theoretical models and enabling the unambiguous identification and characterization of this industrially vital organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Butanone | 78-93-3 [chemicalbook.com]

- 3. 78-93-3 CAS MSDS (2-Butanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Ab Initio and DFT Conformational Studies of Propanal, 2-Butanone, and Analogous Imines and Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sites.bu.edu [sites.bu.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. mass spectrum of 2-butanone - Students | Britannica Kids | Homework Help [kids.britannica.com]
- 15. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
- 16. 2-Butanone [webbook.nist.gov]
- 17. 2-Butanone [webbook.nist.gov]
- To cite this document: BenchChem. [2-Butanone molecular geometry and bonding characteristics]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6335102#2-butanone-molecular-geometry-and-bonding-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com